molecular formula C24H28O7 B023065 1-Isomangostin Hydrate CAS No. 26063-95-6

1-Isomangostin Hydrate

Cat. No. B023065
CAS RN: 26063-95-6
M. Wt: 428.5 g/mol
InChI Key: QEERGWNVXZILOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-isomangostin typically involves acid-catalyzed cyclization reactions. A notable method for its production is cyclization of mangostin with p-toluenesulfonic acid, which yields 1-isomangostin along with other isomeric forms such as 3-isomangostin, and a new cyclization product, bicyclomangostin. This method demonstrates the complexity and versatility of organic synthesis techniques in producing various related compounds from a single precursor (Mahabusarakam et al., 1998).

Molecular Structure Analysis

The molecular structure of 1-isomangostin and related compounds is determined through spectroscopic and X-ray crystallographic studies. These studies provide detailed insights into the conformation, stereochemistry, and intermolecular interactions of the molecules. The analysis of crystal structures helps in understanding the molecular arrangements and the stability of these compounds under different conditions.

Chemical Reactions and Properties

1-Isomangostin and its derivatives undergo various chemical reactions, including cyclization, isomerization, and methylation. These reactions are crucial for modifying the molecular structure and obtaining derivatives with potential biological activities. The chemical properties of these compounds, such as reactivity towards specific reagents and the ability to form stable derivatives, are of significant interest in organic chemistry and pharmacology.

Physical Properties Analysis

The physical properties of 1-isomangostin, such as solubility, melting point, and crystalline structure, are essential for its characterization and application. Studies on hydrated forms of compounds, like quercetin hydrates, provide insights into how water molecules affect the structure, packing, and conformation energetics, which can be related to the stability and crystallization behavior of 1-isomangostin hydrates (Klitou et al., 2019).

Scientific Research Applications

Application 1: Topical Therapy in Skin Cancer

  • Summary of Application : α-Mangostin was used in a study to enhance its delivery in epidermal carcinoma, a type of skin cancer .
  • Methods of Application : The study involved the development of α-Mangostin-loaded polymeric nanoparticle gel (α-MNG-PLGA) using the emulsion–diffusion–evaporation technique . The nanoparticles were characterized and evaluated for particle size distribution, zeta potential, drug release, and skin permeation .
  • Results : The formulated PLGA nanoparticles were found to be spherical, consistent, and average in size (168.06 ± 17.02 nm), with an entrapment efficiency (EE) of 84.26 ± 8.23% and a zeta potential of −25.3 ± 7.1 mV .

Application 2: Light-Responsive Hydrogels

  • Summary of Application : Azobenzene photoswitches, which are fundamental components in light-driven control of intelligent materials, were used in the development of azobenzene/alginate photoresponsive hydrogels .
  • Methods of Application : The study involved the synthesis of three cationic azobenzenes (AZOs A, B, and C) and their incorporation in sodium alginate (SA) to obtain photoresponsive supramolecular hydrogels (SMHGs) . The photoresponsive properties of the azobenzenes were investigated by UV–Vis and 1 H NMR spectroscopy .
  • Results : Upon irradiation with 365 nm UV light, the azobenzenes demonstrated efficient trans -to- cis isomerization, with complete isomerization occurring within seconds . The return to the trans form took several hours, with AZO C exhibiting the fastest return, possibly due to higher trans isomer stability . The SMHGs exhibited reversible gel–sol transitions, underscoring their photoresponsive nature .

Application 3: Antioxidant Properties

  • Summary of Application : α-Mangostin has been found to have antioxidant properties .
  • Methods of Application : The antioxidant properties of α-Mangostin are typically evaluated using assays that measure its ability to neutralize free radicals .
  • Results : The antioxidant properties are attributed to polyphenols, which combat free radicals (ROS) generation, thereby preventing DNA and cell/tissue damage .

Application 4: Neuroprotection in Ischemic Brain

  • Summary of Application : α-Mangostin has been used in research for its potential neuroprotective effects in ischemic brain conditions .
  • Methods of Application : The study involved the synthesis of a cyclodextrin-based nanoparticle (CDNP) to enhance the bioavailability of α-Mangostin .

Application 5: Antibacterial Properties

  • Summary of Application : α-Mangostin has been found to have antibacterial properties .
  • Methods of Application : The antibacterial properties of α-Mangostin are typically evaluated using assays that measure its ability to inhibit the growth of bacteria .
  • Results : The antibacterial properties are attributed to its ability to disrupt bacterial cell walls, thereby inhibiting their growth .

Application 6: Neuroprotection in Ischemic Brain

  • Summary of Application : α-Mangostin has been used in research for its potential neuroprotective effects in ischemic brain conditions .
  • Methods of Application : The study involved the synthesis of a cyclodextrin-based nanoparticle (CDNP) to enhance the bioavailability of α-Mangostin .

properties

IUPAC Name

5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEERGWNVXZILOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107177
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Isomangostin Hydrate

CAS RN

26063-95-6
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26063-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isomangostin hydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J4RAB3HH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261 - 263 °C
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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